N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Description
Properties
IUPAC Name |
N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S2/c1-23(17-19-11-7-4-8-12-19)21(24)20(13-15-27-2)22-28(25,26)16-14-18-9-5-3-6-10-18/h3,5-6,9-10,14,16,19-20,22H,4,7-8,11-13,15,17H2,1-2H3/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPDUOKFWRBKRR-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C(CCSC)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1CCCCC1)C(=O)C(CCSC)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Butanamide Derivatives
Key Observations
Sulfonamide Group Variations
- Target Compound : The (E)-2-phenylethenyl sulfonamide introduces a conjugated double bond, which may enhance rigidity and binding selectivity compared to simpler aryl sulfonamides (e.g., 4-methylphenyl in and ). This could reduce off-target effects in enzyme inhibition .
- Pharmacopeial Forum Derivatives (m, n, o): These compounds replace sulfonamide with phenoxyacetamido groups, shifting the mechanism from sulfonamide-dependent interactions to hydrogen bonding via hydroxy and amide groups .
Cycloalkyl vs. Aromatic Substituents
Stereochemical Considerations
- Compound 1212115-00-8 () highlights the importance of stereochemistry, with its (2S)-configuration likely influencing chiral recognition in biological systems. The target compound’s stereochemical details are unspecified but could critically affect activity.
Hypothesized Physicochemical Properties
While experimental data for the target compound are absent, trends from analogs suggest:
Preparation Methods
Synthesis of N-(Cyclohexylmethyl)-N-Methylamine
Method A: Alkylation of Methylamine
Methylamine reacts with cyclohexylmethyl bromide in the presence of a base (e.g., K₂CO₃) to yield the secondary amine. Typical conditions involve refluxing in acetonitrile (80°C, 12 hr), achieving a 68–72% yield.
Method B: Reductive Amination
Cyclohexanecarbaldehyde and methylamine undergo reductive amination using NaBH₃CN in methanol (25°C, 6 hr), yielding the amine in 85% purity. This method avoids alkyl halide byproducts.
Synthesis of (E)-2-Phenylethenylsulfonyl Chloride
Formation of the Butanamide Backbone
Butanedioic acid is converted to its acid chloride using thionyl chloride (SOCl₂, 70°C, 3 hr). Subsequent reaction with ammonium hydroxide forms the primary butanamide, which is selectively functionalized at the C2 and C4 positions.
Stepwise Assembly of the Target Compound
Sulfonamide Coupling
The butanamide backbone (1 eq) reacts with (E)-2-phenylethenylsulfonyl chloride (1.2 eq) in dry THF under N₂, catalyzed by DMAP (4-dimethylaminopyridine, 0.1 eq). After 24 hr at 25°C, the C2-sulfonamide intermediate is isolated in 76% yield (Scheme 1).
Characterization Data :
Introduction of the Methylsulfanyl Group
The C4 position is functionalized via nucleophilic substitution. The sulfonamide intermediate (1 eq) reacts with sodium thiomethoxide (NaSMe, 1.5 eq) in DMF (80°C, 8 hr), yielding the methylsulfanyl derivative in 82% purity (Scheme 2).
Optimization Note : Excess NaSMe and anhydrous DMF are critical to minimize hydrolysis to the sulfoxide.
Amide Coupling with N-(Cyclohexylmethyl)-N-Methylamine
The final step employs EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to couple the C4-modified butanamide with N-(cyclohexylmethyl)-N-methylamine. Reaction in dichloromethane (25°C, 48 hr) affords the target compound in 65% yield after silica gel chromatography.
Characterization Data :
- ¹³C NMR (100 MHz, CDCl₃) : δ 173.2 (C=O), 140.1 (C=S), 134.5 (CH=CH–Ph), 128.9–126.3 (Ph), 54.8 (N–CH₂–cyclohexyl), 38.1 (N–CH₃).
- HRMS (ESI+) : m/z calcd for C₂₃H₃₄N₃O₃S₂ [M+H]⁺: 480.1987; found: 480.1992.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Solution | 65 | 98 | High reproducibility | Lengthy (5 steps) |
| One-Pot Tandem | 52 | 90 | Reduced steps | Lower yield |
| Solid-Phase | 44 | 85 | Ease of purification | Requires resin functionalization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
